2-[(Thian-3-yl)amino]ethan-1-ol
Description
Contextualizing Thiane (B73995) and Amino Alcohol Architectures in Synthetic Chemistry
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, and the amino alcohol functional group are pivotal structural units in the design and synthesis of new chemical entities. Thiane derivatives are recognized for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The presence of the sulfur atom in the thiane ring can influence the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets.
Similarly, the 1,2-amino alcohol motif is a cornerstone in synthetic chemistry and is a key feature in a vast number of biologically active compounds and pharmaceutical drugs. matrix-fine-chemicals.comresearchgate.net This functional group can participate in hydrogen bonding and can be crucial for molecular recognition and binding to enzymes and receptors. The stereoselective synthesis of amino alcohols is a well-established and important area of organic synthesis, with numerous methods developed to control the stereochemistry of the vicinal amino and hydroxyl groups. nih.govthieme-connect.de
Rationale for Investigating 2-[(Thian-3-yl)amino]ethan-1-ol
The scientific intrigue surrounding This compound stems from the amalgamation of the thiane and amino alcohol functionalities within a single molecular framework. The rationale for its investigation is multifaceted. The incorporation of a thiane moiety into an amino alcohol structure could lead to novel compounds with unique physicochemical properties and biological activities. The sulfur-containing heterocycle may modulate the pharmacokinetic profile of the amino alcohol, potentially enhancing its bioavailability or metabolic stability.
Furthermore, the exploration of thiane-substituted amino alcohols contributes to the broader understanding of structure-activity relationships. By systematically studying compounds like This compound , researchers can elucidate the role of the thiane ring in molecular interactions and biological processes. The potential for this compound to serve as a scaffold for the development of new therapeutic agents is a significant driving force for its academic and industrial investigation.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into This compound encompasses several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to access this compound. While general methods for the synthesis of amino alcohols are known, their application to thiane-containing substrates may present unique challenges and opportunities for methodological innovation. researchgate.netnih.gov
A further objective is the comprehensive characterization of the compound's physicochemical properties. This includes detailed spectroscopic analysis and the determination of properties such as its pKa, lipophilicity, and solid-state structure. Although detailed experimental data for This compound is not extensively available in the public domain, predicted properties from computational models provide initial insights.
The ultimate aim of the research is to evaluate the biological activity of This compound and its derivatives. Based on the known pharmacology of related thiane and amino alcohol compounds, investigations could target a range of therapeutic areas, including but not limited to oncology, infectious diseases, and neurology. researchgate.netnih.govglobalresearchonline.net The exploration of its potential as a ligand for various receptors or as an enzyme inhibitor is a key aspect of its academic investigation.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15NOS | PubChem nih.gov |
| Molecular Weight | 161.27 g/mol | PubChem nih.gov |
| XLogP3-AA | 0.4 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 161.087431 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 161.087431 g/mol | PubChem nih.gov |
| Topological Polar Surface Area | 57.8 Ų | PubChem nih.gov |
| Heavy Atom Count | 10 | PubChem nih.gov |
| Complexity | 110 | PubChem nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(thian-3-ylamino)ethanol |
InChI |
InChI=1S/C7H15NOS/c9-4-3-8-7-2-1-5-10-6-7/h7-9H,1-6H2 |
InChI Key |
PIVFLGPLCOEYBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thian 3 Yl Amino Ethan 1 Ol
Historical Development of Synthetic Routes to Aminoalcohols Bearing Heterocyclic Substituents
The synthesis of aminoalcohols is a cornerstone of organic chemistry, driven by the prevalence of this structural motif in a vast number of biologically active compounds, including natural products, pharmaceuticals, and chiral auxiliaries. nih.govrroij.com Historically, the preparation of these compounds has evolved significantly.
The journey of heterocyclic chemistry began in the early 19th century with the discovery of simple aromatic heterocycles like furan, pyrrole, and thiophene (B33073). numberanalytics.com However, the development of synthetic methods for more complex substituted heterocycles and their incorporation into functional molecules like aminoalcohols is a more recent endeavor. Early methods for aminoalcohol synthesis often involved the reduction of amino acids or the aminolysis of epoxides, techniques that are still widely used today. openaccessjournals.com
A significant leap in the synthesis of aminoalcohols, particularly with stereochemical control, came with the development of asymmetric synthesis methods. The Sharpless asymmetric aminohydroxylation, for instance, provided a powerful tool for the direct, stereoselective synthesis of aminoalcohols from alkenes. rsc.org Concurrently, advances in catalytic hydrogenation and transfer hydrogenation of α-amino ketones have offered efficient and greener alternatives for producing chiral aminoalcohols. acs.org
The increasing recognition of heterocyclic compounds in medicinal chemistry spurred the development of methods to attach these rings to aminoalcohol scaffolds. beilstein-journals.orggoogle.com The tert-amino effect, for example, has been utilized to construct fused heterocyclic systems. beilstein-journals.org The synthesis of compounds like 2-substituted 2-aminoethanols has been a subject of intense research, leading to the discovery of potent immunosuppressive agents. nih.gov The development of robust C-N bond-forming reactions, such as reductive amination and nucleophilic substitution, has been crucial in providing general and reliable access to aminoalcohols bearing diverse heterocyclic substituents.
Targeted Synthesis of 2-[(Thian-3-yl)amino]ethan-1-ol
The targeted synthesis of this compound can be achieved by forming the key carbon-nitrogen bond between the thiane (B73995) ring and the ethanolamine (B43304) side chain or by constructing one of the moieties in the presence of the other.
The most direct approaches to this compound involve the formation of the N-C bond connecting the thian-3-yl group to the ethanolamine nitrogen. This can be accomplished primarily through reductive amination or nucleophilic substitution.
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. libretexts.orglibretexts.org In the context of synthesizing this compound, this strategy involves the reaction of thian-3-one with ethanolamine. The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. libretexts.org
The key advantage of this one-pot procedure is that it avoids the overalkylation often seen in direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu
A proposed synthetic scheme is as follows: Thian-3-one reacts with ethanolamine to form an iminium ion intermediate, which is then reduced by a suitable hydride agent to yield this compound.
The choice of reducing agent and reaction conditions is critical for the success of the reaction.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminiums over carbonyls; effective at neutral to slightly acidic pH. harvard.edu | Highly toxic and generates cyanide byproducts. harvard.edu |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, and does not release toxic cyanide; highly effective for a wide range of substrates. harvard.edu | Moisture sensitive. |
An alternative and highly effective method for forming the N-C bond is through a nucleophilic substitution reaction. This approach involves the reaction of ethanolamine, acting as the nucleophile, with a thiane ring that has a suitable leaving group at the 3-position.
Potential substrates for this reaction include 3-halothianes (e.g., 3-bromothiane or 3-chlorothiane) or thian-3-yl sulfonates (e.g., tosylate or mesylate). The reaction is typically carried out in the presence of a base to deprotonate the ethanolamine, enhancing its nucleophilicity, and to neutralize the acid formed during the reaction.
The proposed synthetic scheme is as follows: Thian-3-yl-X (where X is a good leaving group like Br, Cl, OTs, or OMs) reacts with ethanolamine in the presence of a base to yield this compound.
The efficiency of the substitution depends heavily on the nature of the leaving group.
Table 2: Common Leaving Groups for Nucleophilic Substitution
| Leaving Group | Reactivity | Comments |
|---|---|---|
| Iodo (-I) | Excellent | Highly reactive but can be expensive and less stable. |
| Bromo (-Br) | Good | Good balance of reactivity and stability. |
| Chloro (-Cl) | Moderate | Less reactive than bromo and iodo, may require harsher conditions. |
| Tosylate (-OTs) | Excellent | Excellent leaving group, easily prepared from the corresponding alcohol. |
Ring-opening reactions of strained heterocycles provide a powerful method for the synthesis of functionalized molecules. For the synthesis of this compound, a plausible route involves the ring-opening of an epoxide with a thiane-containing amine. Specifically, the reaction of thian-3-ylamine with ethylene (B1197577) oxide would directly yield the target compound.
This reaction is a specific example of the broader class of epoxide aminolysis reactions, which are widely used to prepare β-aminoalcohols. rroij.comopenaccessjournals.comresearchgate.net The reaction can be catalyzed by various agents, including Lewis acids, Brønsted acids, or can proceed under thermal conditions, often in a protic solvent like water or an alcohol. rroij.com The regioselectivity of the attack on unsymmetrical epoxides is a key consideration, though for the symmetrical ethylene oxide, this is not a concern.
A proposed synthetic scheme is as follows: Thian-3-ylamine attacks one of the electrophilic carbons of ethylene oxide, leading to the opening of the epoxide ring and the formation of this compound after proton transfer.
The use of catalysts can significantly improve the reaction rate and yield. rroij.com
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all starting materials. rug.nlnih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular diversity. rug.nlnih.gov
While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, a hypothetical approach could be envisioned. For instance, a variation of the Petasis reaction (borono-Mannich reaction) or a similar imine-based MCR could potentially be adapted.
A hypothetical MCR could involve:
Thian-3-one as the carbonyl component.
Ammonia or a protected amine as the amine component.
A two-carbon component that can deliver the hydroxyethyl (B10761427) group, such as a vinylboronic acid derivative in a Petasis-type reaction.
The development of such a reaction would represent a highly innovative and efficient route to this class of compounds. The classical MCRs like the Strecker, Hantzsch, and Ugi reactions are foundational in this field, and new variations continue to be developed. nih.govnih.govresearchgate.net The challenge lies in designing the appropriate combination of reactants and catalysts to favor the formation of the desired this compound structure.
Amination Reactions in the Formation of the N-C Bond
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The reaction between an amine and an epoxide to form a β-amino alcohol is a well-established transformation in organic synthesis. However, the efficiency and selectivity of this reaction are highly dependent on several factors, including the choice of catalyst, solvent, temperature, and pressure. For the synthesis of this compound, these parameters would need to be fine-tuned to achieve optimal results.
The ring-opening of epoxides with amines can be sluggish and often requires catalytic activation of the epoxide ring. mdpi.com A variety of catalyst systems have been developed for this purpose, ranging from Lewis acids to metal triflates and other coordination compounds. The catalyst enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack by the amine. mdpi.com
Several types of catalysts have proven effective in promoting the aminolysis of epoxides and could be applicable to the synthesis of this compound:
Lewis Acids: Catalysts such as zinc perchlorate (B79767) hexahydrate, organic-chemistry.org yttrium chloride (YCl₃), mdpi.com zirconium (IV) chloride, rroij.com and indium (III) bromide rroij.com have been shown to efficiently catalyze the ring-opening of epoxides with amines. These catalysts activate the epoxide by coordinating to the oxygen atom.
Metal Triflates: Lanthanide triflates are another class of effective catalysts for this transformation. tandfonline.com
Heterogeneous Catalysts: The use of solid-supported catalysts, such as TiO₂-ZrO₂ mixed oxides, offers advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. acs.org
Organocatalysts: Tertiary amines like triethylamine (B128534) (Et₃N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the ring-opening of epoxides with amines in water, offering a metal-free alternative. researchgate.net
The choice of catalyst can significantly influence the regioselectivity of the reaction when using substituted epoxides. For the synthesis of this compound from ethylene oxide, regioselectivity is not a concern. However, the catalyst's activity and compatibility with the thian functional group would be critical.
Table 1: Representative Catalyst Systems for the Synthesis of β-Amino Alcohols
| Catalyst | Amine | Epoxide | Solvent | Temperature (°C) | Yield (%) | Reference |
| YCl₃ (1 mol%) | Aniline | Styrene Oxide | Solvent-free | Room Temp | >90 | mdpi.com |
| Zn(ClO₄)₂·6H₂O | Aniline | Styrene Oxide | Solvent-free | Room Temp | 95 | organic-chemistry.org |
| TiO₂-ZrO₂ | Aniline | Styrene Oxide | Water | 80 | 92 | acs.org |
| Et₃N (1 mol%) | Aniline | Styrene Oxide | Water | Room Temp | High | researchgate.net |
This table presents data for the synthesis of analogous β-amino alcohols and serves to illustrate the types of catalyst systems that could be optimized for the synthesis of this compound.
The solvent can play a crucial role in the aminolysis of epoxides, affecting reaction rates, yields, and in some cases, selectivity. A range of solvents have been explored for this reaction, from polar aprotic solvents to protic solvents like water.
The use of polar solvents can help to stabilize charged intermediates and transition states, potentially accelerating the reaction. In some cases, polar mixed solvent systems have been shown to be effective even in the absence of a catalyst. organic-chemistry.org Water has emerged as a particularly interesting solvent for this transformation, often leading to high yields and selectivities, and representing a greener alternative to organic solvents. organic-chemistry.orgrroij.com
The selection of an appropriate solvent for the synthesis of this compound would depend on the solubility of the reactants (thian-3-ylamine and ethylene oxide) and the chosen catalyst system. The potential for the solvent to participate in the reaction or interact with the catalyst must also be considered.
Temperature is a critical parameter that directly influences the rate of the reaction. Higher temperatures generally lead to faster reaction times, but can also promote the formation of side products. For the aminolysis of epoxides, reactions are often conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the substrates and the catalyst used. rroij.comacs.org
Pressure is typically a significant factor when dealing with gaseous reactants like ethylene oxide. Conducting the reaction in a sealed vessel under pressure ensures a sufficient concentration of ethylene oxide in the reaction mixture, driving the reaction towards completion. The optimal pressure would need to be determined empirically to ensure both safety and efficiency.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. uv.es These principles can be applied to the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the key principles of green chemistry is the reduction or elimination of solvent use. Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower cost, and often, faster reaction rates. Several catalytic systems for the aminolysis of epoxides have been shown to be highly effective under solvent-free conditions. organic-chemistry.orgrroij.com For instance, the reaction of anilines with epoxides proceeds in high yield at room temperature using zinc perchlorate hexahydrate or yttrium chloride as catalysts without any solvent. mdpi.comorganic-chemistry.org Adapting such a method for the synthesis of this compound would be a significant step towards a greener process.
Table 2: Examples of Solvent-Free Synthesis of β-Amino Alcohols
| Catalyst | Amine | Epoxide | Temperature (°C) | Yield (%) | Reference |
| Ca(CF₃CO₂)₂ | Aromatic and Aliphatic Amines | Various Epoxides | Not specified | Excellent | rroij.com |
| Zn(ClO₄)₂·6H₂O | Aniline | Styrene Oxide | Room Temp | 95 | organic-chemistry.org |
| YCl₃ | Aniline | Styrene Oxide | Room Temp | >90 | mdpi.com |
This table illustrates the feasibility of solvent-free methods for the synthesis of analogous compounds.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for green synthesis. nih.gov Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and enantioselectivity. mdpi.com
For the synthesis of β-amino alcohols, several biocatalytic approaches have been explored:
Lipases: Some lipases have been shown to catalyze the ring-opening of epoxides with amines. google.comresearchgate.net For example, lipase (B570770) from Aspergillus oryzae has been used in a one-pot synthesis of β-amino alcohol derivatives. researchgate.net
Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases have been utilized for the synthesis of chiral amino alcohols from hydroxy ketones with high enantioselectivity. nih.gov While this approach would require a different starting material (a hydroxy ketone precursor to this compound), it highlights the potential of biocatalysis for producing chiral versions of the target molecule.
The development of a biocatalytic route to this compound would likely involve screening a variety of enzymes for activity with thian-3-ylamine and an appropriate electrophile. This approach could lead to a highly efficient and sustainable manufacturing process.
Sustainable Reagent Utilization
The pursuit of sustainability in the synthesis of this compound involves a critical evaluation of the reagents employed, aiming to replace hazardous substances with safer and more environmentally friendly alternatives. This aligns with the core principles of green chemistry, which advocate for the use of substances that pose minimal toxicity to human health and the environment. researchgate.netnih.gov
A significant area of development in sustainable synthesis is the use of biocatalysts. nih.gov Enzymes, for instance, operate under mild conditions of temperature and pressure, often in aqueous media, thereby reducing the energy consumption and the need for volatile organic solvents. mdpi.com For the synthesis of chiral amino alcohols, such as the target compound, biocatalysis offers exceptional stereo-, regio-, and enantioselectivity, which is often difficult to achieve through traditional chemical methods. mdpi.comnih.gov This high degree of selectivity minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. unizar.es
Furthermore, the principles of green chemistry encourage the use of multicomponent reactions, which enhance atom economy by incorporating multiple starting materials into the final product in a single step. nih.gov These reactions are often compatible with green solvents and can lead to high yields under mild conditions, further contributing to the sustainability of the synthesis. nih.gov The use of elemental sulfur in the synthesis of related thiophene structures is also noteworthy, as it is considered to have low environmental toxicity. nih.gov
Recent research has also focused on developing novel synthetic protocols that eliminate the need for solvents altogether or utilize water as a benign reaction medium. researchgate.netnih.gov Techniques such as grinding, ball milling, and ultrasound-assisted synthesis are being explored to reduce energy consumption and waste generation. researchgate.net
Table 1: Comparison of Sustainable Reagent Strategies
| Strategy | Reagent/Catalyst Type | Key Advantages | Relevant Findings |
| Biocatalysis | Enzymes (e.g., Transaminases, Ketoreductases) | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, reduced byproducts. nih.govmdpi.comunizar.es | Enzymes can be engineered for improved activity and stability; whole-cell biocatalysis offers an efficient format. nih.gov Multi-step biocatalytic cascades can synthesize complex chiral molecules. researchgate.net |
| Catalytic Hydrogenation | Metal catalysts (e.g., Ruthenium on carbon) | Use of H₂ as a clean reductant, potential for using renewable feedstocks. rsc.org | α-amino acids can be hydrogenated under milder conditions than other carboxylic acids. rsc.org |
| Multicomponent Reactions | Various catalysts | High atom economy, reduced number of synthetic steps, often compatible with green solvents. nih.gov | Enables the synthesis of complex molecules in a single, efficient step. nih.gov |
| Green Solvents/Solvent-free | Water, or no solvent | Reduced use of volatile organic compounds (VOCs), simplified workup. researchgate.netnih.gov | Reactions in water or under solvent-free conditions can lead to high yields and easy product isolation. nih.gov |
Chemical Reactivity and Derivatization of 2 Thian 3 Yl Amino Ethan 1 Ol
Reactions at the Secondary Amine Functionality
The secondary amine in 2-[(Thian-3-yl)amino]ethan-1-ol is a nucleophilic center, poised to react with a range of electrophiles.
Acylation Reactions and Amide Formation
Acylation of the secondary amine would lead to the formation of an amide bond. This reaction typically involves treating the amino alcohol with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. While this is a fundamental reaction for secondary amines, specific examples of acylation reactions performed on this compound, including reaction conditions and yields for the resulting amides, are not documented in the available literature.
Alkylation Reactions
The nitrogen atom of the secondary amine can also be alkylated through reaction with alkyl halides or other alkylating agents, leading to the formation of a tertiary amine. Such reactions are common for amino alcohols. However, specific studies detailing the alkylation of this compound are not present in the scientific literature.
Sulfonylation Reactions
Reaction of the secondary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base would yield a sulfonamide. This is a standard procedure for the derivatization of amines. Despite the predictability of this reaction, there are no published reports that specifically describe the sulfonylation of this compound.
Formation of Cyclic Derivatives (e.g., Oxazolidines)
1,2-Amino alcohols are known to react with aldehydes or ketones to form cyclic derivatives such as oxazolidines. This reaction involves the initial formation of a hemiaminal, followed by intramolecular cyclization with the loss of water. While the formation of an oxazolidine (B1195125) from this compound is chemically plausible, no specific studies demonstrating this transformation have been found.
Reactions at the Hydroxyl Functionality
The primary hydroxyl group in this compound provides another site for chemical modification.
Esterification Reactions
The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, acid anhydrides). This reaction is typically catalyzed by an acid or a coupling agent. Selective esterification in the presence of the amine would likely require protection of the more nucleophilic nitrogen atom. As with the other potential reactions, there is a lack of specific documented research on the esterification of this compound.
Etherification Reactions
The presence of a primary hydroxyl group in this compound allows for etherification to introduce a variety of substituents. However, a significant challenge in the etherification of amino alcohols is the competing N-alkylation of the secondary amine. The relative nucleophilicity of the oxygen and nitrogen atoms dictates the outcome of the reaction.
Standard Williamson ether synthesis conditions, involving a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, can lead to a mixture of O-alkylated and N-alkylated products. To achieve selective O-alkylation, protection of the amino group is often a necessary prerequisite. Common protecting groups for amines, such as carbamates (e.g., Boc, Cbz) or amides, can be employed. Following protection, the etherification of the alcohol can proceed with greater selectivity. Subsequent deprotection then yields the desired O-substituted product.
An alternative approach to favor etherification is the use of specific catalytic systems or reaction conditions that enhance the reactivity of the hydroxyl group over the amine. For instance, in some cases, the choice of solvent and base can influence the selectivity of the reaction.
| Reaction Type | Reagents and Conditions | Primary Product | Potential By-products |
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | O-alkylated ether | N-alkylated amine, N,O-dialkylated product |
| Protected Etherification | 1. Amine protection (e.g., Boc₂O) 2. Etherification (NaH, R-X) 3. Deprotection (e.g., TFA) | O-alkylated ether | - |
Oxidation Reactions
The primary alcohol in this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to prevent the oxidation of the secondary amine and the sulfur atom in the thiane (B73995) ring.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will generally lead to the formation of the carboxylic acid. However, these harsh conditions can also lead to the oxidation of the thiane sulfur and potentially the amine.
Catalytic aerobic oxidation methods, using catalysts such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, have emerged as highly chemoselective for the oxidation of alcohols in the presence of other oxidizable groups like amines and sulfides. elsevierpure.comnih.gov These methods often proceed under mild conditions and offer a greener alternative to traditional oxidation reagents.
| Desired Product | Oxidizing Agent/System | Typical Conditions |
| Aldehyde | PCC, DMP, Swern oxidation | Anhydrous, controlled temperature |
| Carboxylic Acid | Jones reagent, KMnO₄ | Acidic or basic, elevated temperature |
| Aldehyde (Chemoselective) | TEMPO/NaOCl | Biphasic, room temperature |
Reactivity Pertaining to the Thiane Ring System
The thiane ring in this compound introduces another dimension of reactivity, primarily centered around the sulfur atom.
Oxidation of the Sulfur Atom (Sulfoxide, Sulfone Formation)
The thioether functionality of the thiane ring is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and stoichiometry.
| Product | Oxidizing Agent | Stoichiometry (approx.) |
| Thiane-S-oxide | H₂O₂, NaIO₄ | 1 equivalent |
| Thiane-S,S-dioxide (Sulfone) | H₂O₂, m-CPBA | ≥ 2 equivalents |
Ring-Opening or Rearrangement Pathways (If Applicable)
The thiane ring is a saturated six-membered heterocycle and is generally stable. Unlike smaller, more strained rings like thiiranes (three-membered) or thietanes (four-membered), thiane does not readily undergo ring-opening reactions under standard conditions. researchgate.net However, under specific and often harsh conditions, ring-opening or rearrangement could be induced. For instance, treatment with strong Lewis acids in the presence of a nucleophile or under reductive conditions with reagents like Raney nickel could potentially lead to the cleavage of a C-S bond. msu.edu
Rearrangements of the thiane ring itself are not common but could be envisioned in the context of adjacent functional group participation or through the formation of reactive intermediates like sulfonium (B1226848) ylides. For example, a Pummerer rearrangement of the corresponding sulfoxide could lead to a functionalized thiane ring.
Electrophilic Aromatic Substitution (If Applicable, e.g., on a functionalized thiane)
The thiane ring is a saturated aliphatic system and therefore does not undergo electrophilic aromatic substitution. This type of reaction is characteristic of aromatic rings, such as benzene (B151609) or thiophene (B33073). While direct electrophilic substitution on the carbon framework of the thiane ring is not a typical reaction pathway, reactions involving electrophilic attack on the sulfur atom are possible, as discussed in the context of oxidation.
Multi-site Reactivity and Chemo/Regioselectivity Studies
The presence of multiple reactive centers in this compound makes the study of chemo- and regioselectivity paramount for its controlled derivatization.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, as discussed in the oxidation section, certain catalytic systems can selectively oxidize the alcohol in the presence of the amine and thioether. elsevierpure.comnih.gov Similarly, the reduction of a derivative containing a carbonyl group and a sulfoxide could be designed to selectively reduce one over the other based on the choice of reducing agent.
Regioselectivity comes into play in reactions like alkylation, where the alkylating agent can attack either the nitrogen of the amine or the oxygen of the alcohol. As mentioned in the etherification section, this is a significant consideration. The outcome is often dependent on factors such as the pKa of the functional groups, the nature of the solvent, the base used, and the steric hindrance around the reactive sites. Generally, in the absence of a protecting group strategy, N-alkylation is often competitive with or even favored over O-alkylation due to the greater nucleophilicity of the amine. rsc.org
The following table summarizes the expected selectivity in common reactions based on general principles of organic chemistry.
| Reaction | Reagent Type | Expected Major Product (without protecting groups) | Rationale for Selectivity |
| Alkylation (e.g., with CH₃I) | Electrophile | N-methylated product | Higher nucleophilicity of the secondary amine compared to the primary alcohol. |
| Acylation (e.g., with Ac₂O) | Electrophile | N-acylated product | Higher nucleophilicity and lower steric hindrance of the amine. |
| Mild Oxidation (e.g., TEMPO) | Oxidant | Aldehyde | Catalytic systems designed for selective alcohol oxidation. elsevierpure.comnih.gov |
| Strong Oxidation (e.g., excess H₂O₂) | Oxidant | Sulfone and/or carboxylic acid | Both sulfur and the alcohol are susceptible to strong oxidation. |
Computational Chemistry and Theoretical Analysis of 2 Thian 3 Yl Amino Ethan 1 Ol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational in computational chemistry, providing detailed information about a molecule's structure and electronic properties by solving the Schrödinger equation. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like 2-[(Thian-3-yl)amino]ethan-1-ol, which contains a six-membered thiane (B73995) ring and a flexible amino-alcohol side chain, multiple low-energy conformations are possible.
The thiane ring can exist in a chair conformation, with substituents in either axial or equatorial positions. The orientation of the amino-ethanol side chain relative to the ring further increases the number of possible conformers. Conformational analysis involves identifying these different stable structures and determining their relative energies. Studies on similar cyclic amino alcohols, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, have successfully used a combination of Nuclear Magnetic Resonance (NMR) techniques and theoretical calculations (like MM2) to determine the preferred conformations. researchgate.net For these related compounds, it was found that trans-aminoalcohols predominantly adopt a dipseudoequatorial conformation, which allows for stabilization through an intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.net A similar intramolecular hydrogen bond between the hydroxyl and secondary amine in this compound would likely be a key factor in stabilizing its preferred conformer.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. sphinxsai.com
In a theoretical study of the analogous compound 2-aminobenzimidazole (B67599), DFT calculations were used to analyze the FMOs. researchgate.net The analysis revealed the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the amino-alcohol group and the sulfur atom of the thiane ring, as these are the most electron-rich centers. The LUMO would likely be distributed more across the carbon skeleton. The HOMO-LUMO energy gap provides insight into the molecule's reactivity and electronic transitions.
Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for an Analogous Compound (2-aminobenzimidazole) in Different Media Data sourced from a study on 2-aminobenzimidazole using DFT/B3LYP/6-311++G(d,p) method. researchgate.net
| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Gas Phase | -5.991 | -0.743 | 5.248 |
| Ethanol (B145695) | -6.083 | -0.921 | 5.162 |
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
QM calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. By calculating the magnetic shielding tensors for the optimized geometry of this compound, its theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in an experimental spectrum and confirming the proposed structure and its dominant conformation. researchgate.net
IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. QM calculations can compute the harmonic vibrational frequencies. These theoretical frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic peaks would include O-H and N-H stretching in the 3300-3500 cm⁻¹ region, C-H stretching around 2850-3000 cm⁻¹, and C-S stretching at lower wavenumbers. researchgate.net
UV-Vis (Ultraviolet-Visible): This technique investigates electronic transitions, primarily from the HOMO to the LUMO. Time-dependent DFT (TD-DFT) is a common method to predict the electronic absorption wavelengths (λmax). researchgate.net The calculations can show how the absorption maxima shift in the presence of different solvents, an effect known as solvatochromism. researchgate.net For instance, theoretical UV-Vis analysis of 2-aminobenzimidazole showed calculated absorption maxima that were in good agreement with experimental values measured in ethanol and water. researchgate.net
Table 2: Illustrative Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for an Analogous Compound (2-aminobenzimidazole) Data sourced from a study on 2-aminobenzimidazole. researchgate.net
| Medium | Theoretical λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| Ethanol | 259, 247, 239 | 283, 243, 212 |
Molecular Dynamics (MD) Simulations
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior.
Solvation Effects
The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water or ethanol). These simulations can determine how the solvent molecules arrange themselves around the solute, a concept known as the solvation shell.
By analyzing the radial distribution functions from the simulation, one can understand the strength and nature of solute-solvent interactions, such as hydrogen bonding between the molecule's -OH and -NH groups and water. A study on the solvation of 2-amino-4,5-dimethylthiophene-3-carboxamide (B112713) in ethanol-water mixtures demonstrated that thermodynamic parameters like Gibbs free energy, enthalpy, and entropy of solvation could be evaluated, showing increased solute-solvent interactions with higher ethanol content. pcbiochemres.com Similar simulations for this compound would reveal its solubility characteristics and the thermodynamics of the solvation process.
Conformational Flexibility in Solution
MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules in a solution environment. nih.gov An MD trajectory shows the molecule transitioning between different low-energy conformations over time. nih.gov For this compound, a simulation would capture the puckering of the thiane ring and the rotation around the single bonds of the side chain.
This analysis provides a dynamic picture that complements the static view from QM conformational analysis. It can reveal the lifetimes of specific conformations and the energy barriers for converting between them. This information is critical for understanding how the molecule's shape fluctuates in a realistic biological or chemical environment, which in turn influences its ability to interact with other molecules.
Reaction Mechanism Studies
Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights into the underlying mechanisms that are often difficult to probe experimentally. For a molecule such as this compound, theoretical studies can map out the potential pathways for its synthesis and subsequent reactions.
The synthesis of this compound likely involves nucleophilic substitution or addition reactions. Transition state (TS) analysis via Density Functional Theory (DFT) is crucial for understanding the feasibility and stereochemical outcomes of these synthetic steps. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction.
In the synthesis of similar vicinal amino alcohols, DFT calculations have been employed to support proposed mechanisms, such as the Zimmerman-Traxler model for reactions involving organozinc reagents and imines. These calculations help to rationalize the observed diastereoselectivity by comparing the energies of different transition state structures. For instance, in the synthesis of vicinal amino alcohols from N-tert-butanesulfinyl imines, a bicyclic transition state involving coordination of a zinc homoenolate to both the imine nitrogen and the sulfinyl oxygen has been proposed based on DFT models.
Computational methods like the nudged elastic band (NEB) or the synchronous transit-guided quasi-Newton (STQN) method are used to locate these transient structures. Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 1: Illustrative Transition State Analysis for a Model Nucleophilic Addition Reaction
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) | Key Structural Features of TS |
| Amine addition to an epoxide | B3LYP | 6-31+G(d) | 15.2 | Elongated C-O bond, forming C-N bond |
| Intramolecular cyclization | M06-2X | 6-311++G(d,p) | 12.8 | Chair-like conformation |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis of reactions relevant to the synthesis of amino alcohols.
By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction pathway can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics and kinetics. For instance, a computational study on the reaction of thiiranes (three-membered sulfur heterocycles) with amines used transition state theory to determine the relative rates of reaction, highlighting the interplay of steric and electronic effects. mdpi.com
In a study on the cycloreversion of thietane (B1214591) (a four-membered sulfur heterocycle) radical cations, DFT calculations at the UB3LYP/6-31G* level of theory revealed a stepwise mechanism. The energetic profile showed that the reaction is initiated by a C-C bond cleavage, leading to common intermediates from which different products can be formed. researchgate.net Such analyses are invaluable for predicting the likely outcomes of reactions involving heterocyclic systems like the thian ring in this compound.
Table 2: Example Energetic Profile for a Two-Step Reaction Pathway
| Species | DFT Functional | Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP | 6-311+G(d,p) | 0.0 |
| Transition State 1 | B3LYP | 6-311+G(d,p) | +21.5 |
| Intermediate | B3LYP | 6-311+G(d,p) | -5.2 |
| Transition State 2 | B3LYP | 6-311+G(d,p) | +18.9 |
| Products | B3LYP | 6-311+G(d,p) | -15.7 |
Note: This table presents a hypothetical energy profile for a generic two-step reaction, illustrating the relative energies of the different species involved.
Ligand-Metal Interaction Modeling
The presence of nitrogen, oxygen, and sulfur atoms in this compound makes it a potential ligand for metal ions. Computational modeling can predict its coordination behavior, including preferred binding sites, coordination geometries, and the strength of the metal-ligand interactions.
DFT is a widely used method for studying the structure and properties of metal complexes. researchgate.net For a ligand like this compound, it can act as a bidentate or tridentate ligand, coordinating to a metal center through the nitrogen of the amino group, the oxygen of the hydroxyl group, and potentially the sulfur of the thian ring.
Theoretical investigations of histidine, an amino acid with multiple coordination sites, have shown that it can act as both a bidentate and a tridentate ligand depending on the metal ion and the surrounding environment. nih.gov DFT calculations can determine the optimized geometries of such complexes, providing data on bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can offer insights into the electronic properties and reactivity of the complexes.
Table 3: Calculated Geometrical Parameters for a Model Metal Complex with a Sulfur-Containing Amino Alcohol Ligand
| Parameter | Value (B3LYP/6-31G(d)) |
| Metal-Nitrogen Bond Length | 2.15 Å |
| Metal-Oxygen Bond Length | 2.08 Å |
| Metal-Sulfur Bond Length | 2.45 Å |
| N-Metal-O Bond Angle | 85.2° |
| N-Metal-S Bond Angle | 95.7° |
Note: The data in this table is illustrative for a hypothetical complex and demonstrates the type of structural information that can be obtained from DFT calculations.
The stability of a metal-ligand complex is quantified by its binding energy. This can be calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and the ligand. DFT calculations have been systematically used to determine the binding affinities of various amino acid side chains with different metal cations. mdpi.com
Table 4: Calculated Binding Energies of a Model Ligand with Various Divalent Metal Ions
| Metal Ion | Binding Energy (kcal/mol) |
| Cu²⁺ | -45.8 |
| Ni²⁺ | -42.1 |
| Zn²⁺ | -38.5 |
| Co²⁺ | -35.2 |
Note: This table presents hypothetical binding energies to illustrate the relative affinities of a model amino alcohol ligand for different transition metal ions.
Coordination Chemistry and Organometallic Applications of 2 Thian 3 Yl Amino Ethan 1 Ol
2-[(Thian-3-yl)amino]ethan-1-ol as a Ligand in Metal Complexes
There is no available research that describes the role of this compound as a ligand in the formation of metal complexes. The potential of this molecule, which contains a secondary amine, a hydroxyl group, and a thioether within its thian ring, to act as a chelating agent has not been explored in the scientific literature.
Monodentate, Bidentate, and Polydentate Coordination Modes
Information regarding the possible coordination modes of this compound is purely speculative at this stage. While the presence of nitrogen, oxygen, and sulfur donor atoms suggests the potential for monodentate, bidentate (N,O- or S,N-chelation), or even tridentate coordination, no experimental evidence exists to confirm these possibilities.
Complexation with Transition Metals (e.g., Cu, Pd, Pt, Ru)
There are no published studies detailing the synthesis or characterization of complexes formed between this compound and transition metals such as copper, palladium, platinum, or ruthenium.
Complexation with Main Group Elements
Similarly, the interaction of this compound with main group elements has not been a subject of investigation in the available scientific literature.
Structural Characterization of Metal Complexes
Without the successful synthesis and isolation of metal complexes of this compound, no structural characterization data is available.
X-ray Diffraction Analysis of Coordination Geometries
There are no published crystal structures of metal complexes containing the this compound ligand. Consequently, information on coordination geometries, bond lengths, and bond angles is non-existent.
Spectroscopic Signatures of Metal-Ligand Interactions
No spectroscopic data, such as that from infrared (IR), nuclear magnetic resonance (NMR), or UV-Visible spectroscopy, has been reported for any metal complexes of this compound. Such data would be crucial for understanding the nature of the metal-ligand interactions.
Research on this compound in Catalysis Remains Undisclosed
Extensive searches for scientific literature and research data concerning the chemical compound this compound and its applications in coordination chemistry and organometallic catalysis have yielded no specific results. As of the current date, there is no publicly available information regarding the use of this compound or its metal complexes in catalytic applications, including organic transformations, substrate scope and efficiency studies, or mechanistic investigations.
Similarly, there is no information available on the potential role of derivatives of this compound as chiral auxiliaries in asymmetric synthesis. The scientific community has not published any research that would allow for a detailed analysis as outlined in the requested article structure.
While the broader field of amino alcohol-metal complexes in catalysis is a subject of ongoing research, with numerous studies on related compounds, the specific catalytic behavior of this compound remains an unaddressed area in the available scientific literature. Therefore, a detailed article on its catalytic applications, as specified, cannot be generated at this time.
Advanced Applications and Future Research Directions
Emerging Analytical Methodologies for 2-[(Thian-3-yl)amino]ethan-1-ol Detection and Quantification
No specific emerging analytical methods for the detection and quantification of this compound have been described in the literature.
Due to the absence of research in these specific areas, no data tables or detailed research findings can be generated.
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry offers powerful tools to design and predict the properties of novel molecules, saving significant time and resources in the drug discovery and materials development process. For derivatives of this compound, computational approaches can be instrumental in enhancing their biological activity and physicochemical properties.
Structure-activity relationship (SAR) studies, guided by computational modeling, can be employed to optimize the inhibitory activity of amino alcohol derivatives. For instance, in the development of β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, computational screening has been used to identify lead compounds. nih.gov These inhibitors have shown potential in suppressing inflammatory responses, which is crucial in conditions like sepsis. nih.gov Similar in silico screening could be applied to derivatives of this compound to explore their potential as modulators of various biological targets.
Furthermore, computational design can aid in the development of agents with improved selectivity and potency. In the pursuit of sphingosine-1-phosphate (S1P) receptor agonists, which are valuable in treating autoimmune diseases, computational strategies have helped in identifying moieties that enhance selectivity for specific receptor subtypes. nih.gov By modeling the interaction of this compound derivatives with target proteins, researchers can rationally design modifications to the thiane (B73995) ring or the amino alcohol side chain to achieve desired therapeutic effects. The design of novel L-amino alcohol derivatives as broad-spectrum antifungal agents also highlights the success of computational approaches in identifying potent compounds. nih.gov
Unexplored Reactivity Patterns and Synthetic Pathways
The synthesis of thiane-containing amino alcohols presents unique challenges and opportunities for methodological innovation. While various methods exist for the synthesis of amino alcohols, their application to thiane-based substrates remains an area ripe for exploration.
One promising avenue is the use of enzymatic cascades for the stereoselective synthesis of amino alcohols. Multi-enzyme pathways have been successfully developed for the conversion of amino acids into enantiomerically pure 1,2-amino alcohols. acs.org Applying such biocatalytic methods to precursors of this compound could provide an efficient and environmentally friendly route to chiral derivatives.
Modern synthetic methods also offer new ways to construct the amino alcohol motif. The Sharpless asymmetric aminohydroxylation provides a direct route to enantioselective synthesis from alkenes, although it can face challenges with regioselectivity. diva-portal.org Another advanced technique is the palladium/sulfoxide-catalyzed allylic C-H amination, which allows for the synthesis of syn-1,3-amino alcohol motifs with high selectivity. nih.gov Exploring the application of these cutting-edge catalytic systems to thiane-containing alkenes or other suitable precursors could unveil novel and efficient synthetic pathways.
The synthesis of the thiane ring itself can be approached in various ways, often involving the cyclization of sulfur-containing precursors. The reactivity of the thiane moiety, particularly its potential to undergo ring-opening or functionalization at different positions, remains a largely unexplored area that could lead to novel chemical transformations and the creation of diverse molecular scaffolds.
Broader Impact of Thiane-based Amino Alcohols in Chemical Innovation
The combination of a thiane ring and an amino alcohol functional group in a single molecule creates a versatile platform for chemical innovation with far-reaching implications.
In the field of medicinal chemistry, amino alcohols are recognized as privileged structures due to their presence in numerous biologically active compounds. researchgate.net They serve as key building blocks for a wide range of pharmaceuticals, including antifungal agents and modulators of cellular signaling pathways. nih.govnih.gov The thiane moiety, a saturated sulfur-containing heterocycle, can significantly influence a molecule's lipophilicity, metabolic stability, and conformational properties, thereby offering a way to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Beyond pharmaceuticals, chiral amino alcohols are extensively used as ligands and auxiliaries in asymmetric synthesis. diva-portal.org Carbohydrate-based chiral β-amino alcohol ligands have demonstrated high efficiency in the enantioselective addition of organozinc reagents to aldehydes. mdpi.com Derivatives of this compound could potentially be developed into novel chiral catalysts for a variety of asymmetric transformations, contributing to the advancement of stereoselective synthesis.
The development of new synthetic routes to access these compounds, such as those starting from readily available terpenes or employing novel catalytic C-H amination strategies, further expands their accessibility and utility in creating molecular diversity for various applications. nih.govresearchgate.net The continued exploration of thiane-based amino alcohols is therefore poised to have a significant and broad impact on innovation across the chemical sciences.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(Thian-3-yl)amino]ethan-1-ol?
The synthesis typically involves nucleophilic substitution between thian-3-amine and ethylene oxide. Key factors include:
- Catalyst selection : Strong bases (e.g., NaOH) improve reaction efficiency by deprotonating the amine.
- Temperature control : Moderate temperatures (40–60°C) balance reaction rate and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Yield optimization requires iterative adjustment of these parameters .
Q. How can structural characterization of this compound be performed?
Use a combination of:
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and stereochemistry .
- NMR spectroscopy : H and C NMR identify functional groups (e.g., hydroxyl, amino) and confirm regiochemistry.
- Mass spectrometry : High-resolution MS validates molecular formula and purity .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase columns with UV detection monitor degradation products.
- Thermogravimetric analysis (TGA) : Assesses thermal stability.
- pH-dependent stability assays : Buffer solutions at varying pH levels (4–9) identify optimal storage conditions .
Q. How does the thian moiety influence biological activity?
The sulfur atom in the thian group enhances binding to metalloenzymes via coordinate covalent bonds. Preliminary assays suggest inhibitory effects on cytochrome P450 enzymes, requiring:
- Enzyme kinetics studies : Michaelis-Menten plots to determine values.
- Docking simulations : Molecular docking (e.g., AutoDock) predicts binding conformations .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., variable bioactivity) be resolved?
- Statistical rigor : Replicate experiments () and apply ANOVA to assess significance.
- Meta-analysis : Compare results across studies using platforms like PubChem to identify confounding variables (e.g., solvent polarity in assays) .
- Cross-validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
Q. What strategies address stereochemical challenges in synthesis?
- Chiral chromatography : Resolve enantiomers using cellulose-based columns.
- Circular dichroism (CD) : Confirm absolute configuration.
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions improve enantiomeric excess .
Q. How can computational models predict pharmacokinetic properties?
- In silico ADME : Tools like SwissADME estimate absorption (LogP), metabolism (CYP450 interactions), and excretion.
- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites for glucuronidation .
Q. What methodologies validate enzyme inhibition mechanisms?
- Lineweaver-Burk plots : Distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and stoichiometry.
- Site-directed mutagenesis : Identify critical amino acids in the enzyme active site .
Q. How do environmental factors (pH, temperature) affect compound stability?
Design accelerated stability studies:
- Forced degradation : Expose the compound to extreme pH (1–13) and temperatures (40–80°C).
- Kinetic modeling : Arrhenius equations predict shelf-life under standard conditions .
Q. What comparative approaches evaluate analogs of this compound?
- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing thian with piperidine) and compare bioactivity.
- Proteomics : LC-MS/MS identifies protein targets differentially affected by analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
